6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
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Overview
Description
The compound “6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine” is a complex organic molecule that contains several functional groups. It has a purine group, which is a type of nitrogen-containing heterocycle that is a key component of many biological molecules like DNA and RNA. It also contains a benzothiazole group, which is another type of heterocycle that often exhibits interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual heterocyclic components (the purine and the benzothiazole), followed by their functionalization and coupling . The exact details of the synthesis would depend on the specific reactions used and the desired configuration of the final product.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The benzothiazole and purine rings are likely to be planar, while the piperazine ring may adopt a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The purine and benzothiazole rings are aromatic and thus relatively stable, but they can undergo electrophilic substitution reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase its solubility in organic solvents .Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis . Piperazine derivatives, on the other hand, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
It is known that benzothiazole derivatives can inhibit the growth ofM. tuberculosis , and piperazine derivatives can act as dopamine and serotonin antagonists .
Biochemical Pathways
It is known that benzothiazole and piperazine derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Action Environment
It is known that the biological activity of benzothiazole and piperazine derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methoxy-2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2S/c1-28-10-9-27-13-23-17-18(21-12-22-19(17)27)25-5-7-26(8-6-25)20-24-15-11-14(29-2)3-4-16(15)30-20/h3-4,11-13H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOODSDMEWHARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(S4)C=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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